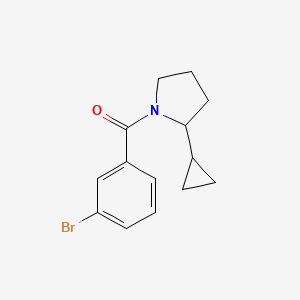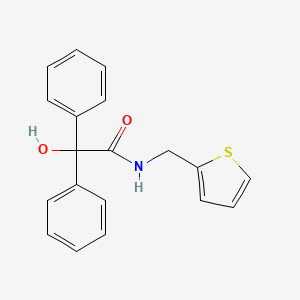![molecular formula C17H22FN3O3 B6639355 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid](/img/structure/B6639355.png)
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid, also known as FBP, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. FBP is a derivative of bezafibrate, which is a widely used drug for treating lipid disorders. FBP has been shown to have unique properties which make it a promising candidate for use in scientific research.
Mechanism of Action
The mechanism of action of 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid is not fully understood. This compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. This compound has been shown to activate PPARα and PPARγ, which are involved in regulating lipid metabolism and inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This compound has been shown to have anti-inflammatory and anti-cancer effects through its regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to decrease lipid levels in the blood and liver. This compound has also been shown to decrease inflammation and oxidative stress. This compound has been shown to increase insulin sensitivity and glucose uptake in cells. This compound has been shown to have neuroprotective effects and has been shown to protect cells from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has a number of advantages for use in lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound has been extensively studied and its properties are well-characterized. This compound has been shown to have unique properties which make it a promising candidate for use in scientific research. However, there are also limitations to the use of this compound in lab experiments. This compound is a synthetic compound that may have limited relevance to natural systems. This compound may also have off-target effects which may complicate interpretation of experimental results.
Future Directions
There are a number of future directions for research on 7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid. This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties, and further research is needed to fully understand the mechanisms underlying these effects. This compound has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity, and further research is needed to determine its efficacy in these applications. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent. In addition, further research is needed to determine the safety and toxicity of this compound in vivo.
Synthesis Methods
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid can be synthesized using a multi-step process. The first step involves the reaction of 4-fluoro-1H-benzimidazole with 3-bromopropionyl chloride to produce 3-(4-fluoro-1H-benzimidazol-2-yl)propanoyl chloride. The second step involves the reaction of 3-(4-fluoro-1H-benzimidazol-2-yl)propanoyl chloride with heptanoic acid to produce this compound. The synthesis method of this compound has been optimized to produce high yields and purity.
Scientific Research Applications
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid has been extensively studied for its potential applications in various scientific fields. This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity.
properties
IUPAC Name |
7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c18-12-6-5-7-13-17(12)21-14(20-13)9-10-15(22)19-11-4-2-1-3-8-16(23)24/h5-7H,1-4,8-11H2,(H,19,22)(H,20,21)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIKHORTHHDEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)CCC(=O)NCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)
![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)


![4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)
![N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6639343.png)
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6639352.png)

